molecular formula C42H75N15O10 B12610279 N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-prolyl-L-valyl-L-valyl-L-glutaminyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine CAS No. 918298-43-8

N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-prolyl-L-valyl-L-valyl-L-glutaminyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine

Katalognummer: B12610279
CAS-Nummer: 918298-43-8
Molekulargewicht: 950.1 g/mol
InChI-Schlüssel: JPIGCQVWPYWXNP-BUBRNWFQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-prolyl-L-valyl-L-valyl-L-glutaminyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide compound It is composed of multiple amino acids, including L-ornithine, L-valine, L-proline, and L-glutamine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-valyl-L-prolyl-L-valyl-L-valyl-L-glutaminyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides or uronium salts.

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide.

Analyse Chemischer Reaktionen

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-prolyl-L-valyl-L-valyl-L-glutaminyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine, within the peptide.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or performic acid are used under mild conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.

    Substitution: Various reagents, including alkylating agents or acylating agents, are used depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups.

Wissenschaftliche Forschungsanwendungen

N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-prolyl-L-valyl-L-valyl-L-glutaminyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine has several scientific research applications:

    Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.

    Biology: The compound is employed in studies of protein-protein interactions and enzyme-substrate specificity.

    Medicine: It has potential therapeutic applications, including as a drug delivery vehicle or as a therapeutic agent itself.

    Industry: The compound can be used in the development of novel biomaterials and as a component in various biochemical assays.

Wirkmechanismus

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-valyl-L-prolyl-L-valyl-L-valyl-L-glutaminyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-prolyl-L-valyl-L-valyl-L-glutaminyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional characteristics. This uniqueness makes it valuable for targeted scientific research and potential therapeutic applications.

Eigenschaften

CAS-Nummer

918298-43-8

Molekularformel

C42H75N15O10

Molekulargewicht

950.1 g/mol

IUPAC-Name

(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C42H75N15O10/c1-21(2)30(36(62)51-25(15-16-29(44)58)38(64)56-19-9-13-27(56)34(60)52-26(40(66)67)12-8-18-50-42(47)48)54-37(63)31(22(3)4)53-35(61)28-14-10-20-57(28)39(65)32(23(5)6)55-33(59)24(43)11-7-17-49-41(45)46/h21-28,30-32H,7-20,43H2,1-6H3,(H2,44,58)(H,51,62)(H,52,60)(H,53,61)(H,54,63)(H,55,59)(H,66,67)(H4,45,46,49)(H4,47,48,50)/t24-,25-,26-,27-,28-,30-,31-,32-/m0/s1

InChI-Schlüssel

JPIGCQVWPYWXNP-BUBRNWFQSA-N

Isomerische SMILES

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N

Kanonische SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.